molecular formula C9H11AsO5 B14727600 3-(4-Arsonophenyl)propanoic acid CAS No. 5410-51-5

3-(4-Arsonophenyl)propanoic acid

Cat. No.: B14727600
CAS No.: 5410-51-5
M. Wt: 274.10 g/mol
InChI Key: VZYSMUCXMZASNE-UHFFFAOYSA-N
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Description

3-(4-Arsonophenyl)propanoic acid is a hypothetical organoarsenic compound featuring a phenyl ring substituted with an arsono (-AsO₃H₂) group at the para position and a propanoic acid moiety at the benzylic carbon.

Properties

CAS No.

5410-51-5

Molecular Formula

C9H11AsO5

Molecular Weight

274.10 g/mol

IUPAC Name

3-(4-arsonophenyl)propanoic acid

InChI

InChI=1S/C9H11AsO5/c11-9(12)6-3-7-1-4-8(5-2-7)10(13,14)15/h1-2,4-5H,3,6H2,(H,11,12)(H2,13,14,15)

InChI Key

VZYSMUCXMZASNE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCC(=O)O)[As](=O)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Arsonophenyl)propanoic acid typically involves the introduction of an arsonophenyl group to a propanoic acid backbone. One common method involves the reaction of 4-bromoarsonobenzene with propanoic acid under specific conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, and requires a controlled temperature and pressure to ensure the successful formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: 3-(4-Arsonophenyl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-(4-Arsonophenyl)propanoic acid involves its interaction with molecular targets, such as enzymes and proteins. The arsonophenyl group can bind to thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes. This interaction is crucial in understanding the compound’s biological effects and potential therapeutic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis extrapolates trends from evidence on phenylpropanoic acid derivatives to infer the behavior of 3-(4-arsonophenyl)propanoic acid. Key substituent effects are highlighted:

Table 1: Substituent Effects on Reactivity and Bioactivity
Compound Name Substituent (Position) Key Properties Reference
3-Amino-3-(4-nitrophenyl)propanoic acid -NO₂ (para) High reactivity due to nitro group’s electron-withdrawing nature; used in peptide synthesis
3-Acetamido-3-(4-chlorophenyl)propanoic acid -Cl (para) Enhanced lipophilicity; altered enzyme inhibition profiles vs. non-halogenated analogs
(S)-3-Amino-3-(4-ethylphenyl)propanoic acid -C₂H₅ (para) Chiral center increases specificity in receptor binding; neuroprotective potential
3-(4-(Diethylamino)phenyl)propanoic acid -N(C₂H₅)₂ (para) Diethylamino group improves solubility and modulates antioxidant activity
3-(4-Bromophenyl)propanoic acid -Br (para) Bromine’s steric bulk reduces metabolic degradation; used in enzyme studies
Key Trends:

Electron-Withdrawing Groups (e.g., -NO₂, -AsO₃H₂): Increase acidity of the propanoic acid moiety (pKa ~3–4) and stabilize intermediates in nucleophilic reactions. The nitro group in 3-amino-3-(4-nitrophenyl)propanoic acid enhances electrophilicity, facilitating peptide coupling . An arsono group would likely amplify these effects due to stronger electron withdrawal.

Halogen Substituents (e.g., -Cl, -Br): Improve membrane permeability and binding to hydrophobic enzyme pockets. For example, 3-(4-chlorophenyl)propanoic acid derivatives show anti-inflammatory activity via COX-2 inhibition .

Amino/Alkylamino Groups: Enhance water solubility and enable hydrogen bonding with biological targets. 3-(4-(Diethylamino)phenyl)propanoic acid exhibits pH-dependent fluorescence, useful in biosensing .

Resolving Contradictions in Bioactivity Data

Discrepancies in reported activities (e.g., enzyme inhibition vs. agonist effects) for phenylpropanoic acids can arise from:

Substituent Positional Isomerism: For example, 3-(4-hydroxyphenyl)propanoic acid lacks the anticancer activity of its 3-amino-4-hydroxy analog due to missing H-bond donors .

Chirality: The (S)-enantiomer of 3-amino-3-(4-ethylphenyl)propanoic acid shows neuroprotective effects absent in the (R)-form .

Assay Conditions: pH, solvent, and concentration affect ionization states. 3-(4-(Diethylamino)phenyl)propanoic acid’s fluorescence varies with pH, altering observed bioactivity .

Recommended Strategies :

  • Use isotopic labeling (e.g., ¹⁸O, ²H) to track metabolic pathways .
  • Perform crystallography to resolve binding modes of enantiomers .

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